diethyl 2,4-bis(diphenylphosphoryl)pentanedioate
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Overview
Description
Diethyl 2,4-bis(diphenylphosphoryl)pentanedioate is an organophosphorus compound known for its unique chemical properties and applications in various fields. This compound features two diphenylphosphoryl groups attached to a pentanedioate backbone, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2,4-bis(diphenylphosphoryl)pentanedioate typically involves the reaction of diethyl pentanedioate with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Diethyl pentanedioate+2Diphenylphosphoryl chloride→Diethyl 2,4-bis(diphenylphosphoryl)pentanedioate+2HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the phosphoryl groups.
Reduction: The compound can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphoryl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines.
Scientific Research Applications
Diethyl 2,4-bis(diphenylphosphoryl)pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which diethyl 2,4-bis(diphenylphosphoryl)pentanedioate exerts its effects involves the interaction of its phosphoryl groups with target molecules. These interactions can lead to the formation of stable complexes, which can alter the activity of enzymes or other proteins. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
- Diethyl 2,4-bis(diphenylphosphoryl)butanedioate
- Diethyl 2,4-bis(diphenylphosphoryl)hexanedioate
Comparison: Diethyl 2,4-bis(diphenylphosphoryl)pentanedioate is unique due to its specific pentanedioate backbone, which imparts distinct chemical properties compared to its analogs with different chain lengths. This uniqueness can influence its reactivity, stability, and overall effectiveness in various applications.
Properties
IUPAC Name |
diethyl 2,4-bis(diphenylphosphoryl)pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O6P2/c1-3-38-32(34)30(40(36,26-17-9-5-10-18-26)27-19-11-6-12-20-27)25-31(33(35)39-4-2)41(37,28-21-13-7-14-22-28)29-23-15-8-16-24-29/h5-24,30-31H,3-4,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWXJIXTYMWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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